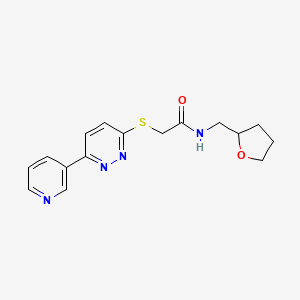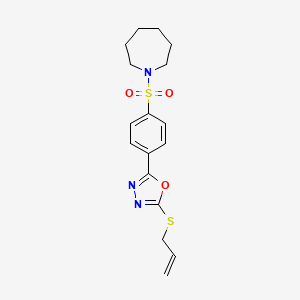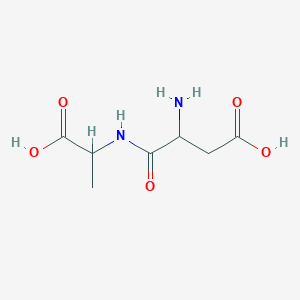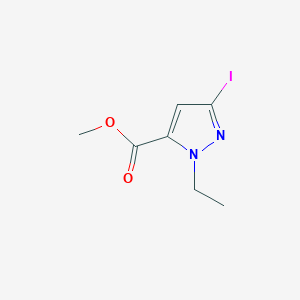![molecular formula C14H18N2O2 B2547083 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol CAS No. 2175979-09-4](/img/structure/B2547083.png)
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is not directly discussed in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insight into the analysis of similar compounds. For instance, paper examines the structure of 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its derivatives, which, like the compound , contain a benzoyl group and a methyl group attached to a heterocyclic core. Paper discusses the synthesis and structure of thiazole derivatives, which are also heterocyclic compounds. These studies can help infer the behavior and characteristics of similar heterocyclic compounds.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to this compound can be complex. Paper describes the synthesis of thiazole derivatives by reacting 2-(2-oxopropylthio)benzoxazoles with primary amines. Although the exact synthesis of the compound is not detailed, the methodologies used in paper could potentially be adapted for the synthesis of related benzodiazole derivatives.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often confirmed by X-ray crystallography. In paper , the structure of 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its derivatives was elucidated using single-crystal X-ray analysis. Similarly, paper confirms the structure of thiazole derivatives through X-ray analysis. These techniques would likely be applicable in determining the precise molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely. Paper mentions the interaction of thiazole derivatives with diazomethane to form O-methyl derivatives. This indicates that the compound may also undergo methylation reactions, given the presence of a heterocyclic core that could react with diazomethane or similar methylating agents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, the properties of similar compounds can offer some insights. For example, the presence of an intramolecular hydrogen bond in the compounds studied in paper suggests that this compound may also exhibit hydrogen bonding, which could affect its solubility and stability. The reactivity with diazomethane mentioned in paper could indicate a susceptibility to electrophilic attack at the oxygen or nitrogen atoms in the heterocycle.
Aplicaciones Científicas De Investigación
Disposition and Metabolism in Humans
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, exhibits complex metabolism in humans. It is eliminated primarily through feces, with minor urinary excretion. This indicates extensive metabolic transformation, including oxidation of the benzofuran ring, leading to diverse metabolites such as M98 and M25, which are principal components in plasma and excreta. This study underscores the importance of understanding the metabolic pathways of such compounds for their safe and effective use in therapeutics (Renzulli et al., 2011).
Therapeutic Applications and Safety
The pharmacological safety and dosimetry of 11C-CS1P1, targeting sphingosine-1-phosphate receptor (S1PR) 1, were evaluated, indicating its potential for clinical applications in inflammatory diseases. No adverse effects, including bradycardia, were observed, supporting its safety for human studies. This research exemplifies the therapeutic potential of compounds targeting specific receptors, contributing to the treatment of conditions like multiple sclerosis (Brier et al., 2022).
Antidepressant and Anticonvulsant Effects
Benzo[d]thiazol derivatives were synthesized and tested for their antidepressant and anticonvulsant activities. Compounds 2c and 2d showed notable efficacy in reducing immobility duration in a forced swimming test, indicating strong antidepressant effects. Additionally, 3n and 3q demonstrated significant anticonvulsant effects, comparable to known medications like phenobarbital or valproate. These findings suggest that specific structural modifications can enhance the therapeutic potential of benzodiazole derivatives (Qing‐Hao Jin et al., 2019).
Environmental Presence and Human Exposure
Studies on indoor dust from various countries revealed the widespread presence of benzotriazoles, benzothiazoles, and benzophenones, which are structurally or functionally related to the target compound. These findings highlight the environmental persistence and potential human exposure to such compounds, raising concerns about their health impacts. Notably, indoor dust serves as a significant exposure pathway, emphasizing the need for further toxicological and exposure assessment studies to evaluate the risks associated with these compounds (Wang et al., 2013).
Propiedades
IUPAC Name |
4-[(2-methylbenzimidazol-1-yl)methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-15-12-4-2-3-5-13(12)16(11)10-14(17)6-8-18-9-7-14/h2-5,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJUMQVSKMKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)

![2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2547010.png)
![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)
![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)



![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)
